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Compound of Interest

Compound Name: 3-Aminophenol-PEG4-methyl

Cat. No.: B11835201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of the

novel molecule, 3-Aminophenol-PEG4-methyl. This compound, which conjugates the

aromatic amine and phenol functionalities of 3-aminophenol with a short, hydrophilic

polyethylene glycol (PEG) chain, is of interest in various research and drug development

applications. The introduction of the methyl-terminated tetra-ethylene glycol (PEG4) chain can

modify the solubility, lipophilicity, and other key properties of the parent 3-aminophenol

molecule, potentially influencing its biological activity and pharmacokinetic profile.

This document outlines the theoretical physicochemical characteristics of 3-Aminophenol-
PEG4-methyl, provides detailed experimental protocols for their determination, and presents a

logical workflow for the characterization of such novel chemical entities.

Core Physicochemical Properties
The physicochemical properties of 3-Aminophenol-PEG4-methyl are a composite of its

constituent parts: the 3-aminophenol head group and the methyl-PEG4 tail. The following

tables summarize the known properties of 3-aminophenol and the calculated or estimated

properties for the complete molecule.

Table 1: Physicochemical Properties of 3-Aminophenol
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Property Value Reference

Molecular Formula C₆H₇NO [1][2]

Molecular Weight 109.13 g/mol [2]

Appearance White orthorhombic crystals [1]

Melting Point 120-124 °C [1][2]

Boiling Point 164 °C at 11 mmHg [1][2]

Aqueous Solubility Soluble in hot water [3]

pKa (amino group) 4.37 (at 20 °C in H₂O) [1]

pKa (phenolic group) 9.82 (at 20 °C in H₂O) [1]

Table 2: Calculated/Estimated Physicochemical Properties of 3-Aminophenol-PEG4-methyl
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Property Value Notes

Molecular Formula C₁₅H₂₅NO₅ Calculated

Molecular Weight 299.36 g/mol

Calculated by adding the

molecular weight of 3-

aminophenol (C₆H₇NO, 109.13

g/mol ) and methyl-PEG4-

amine (C₉H₂₁NO₄, 207.27

g/mol )[4][5] and subtracting

the molecular weight of H₂ to

account for the formation of

the C-N bond.

Appearance
Expected to be a viscous liquid

or low-melting solid

Based on the properties of

similar PEGylated compounds.

Aqueous Solubility
Expected to be enhanced

compared to 3-aminophenol

The hydrophilic nature of the

PEG chain generally increases

water solubility[6].

pKa (amino group) Estimated to be slightly basic

The pKa of the secondary

amine formed will be

influenced by the electron-

withdrawing effects of the

phenyl ring and the PEG

chain.

pKa (phenolic group) Estimated to be acidic

The phenolic proton's acidity is

expected to be similar to that

of 3-aminophenol.

logP (Octanol-Water Partition

Coefficient)

Expected to be lower than 3-

aminophenol

The PEG chain will increase

the hydrophilicity of the

molecule, leading to a lower

logP value.

Experimental Protocols
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The following are detailed methodologies for the experimental determination of the key

physicochemical properties of 3-Aminophenol-PEG4-methyl.

Determination of Aqueous Solubility
This protocol describes a standard method for determining the aqueous solubility of a

compound.[7][8][9][10]

Materials:

3-Aminophenol-PEG4-methyl

Deionized water

Small test tubes or vials

Vortex mixer

Analytical balance

pH meter

Spectrophotometer or HPLC system

Procedure:

Prepare a series of test tubes or vials.

To each tube, add a pre-weighed amount of 3-Aminophenol-PEG4-methyl, starting with a

small amount (e.g., 1 mg) and increasing incrementally.

Add a fixed volume of deionized water (e.g., 1 mL) to each tube.

Vigorously mix the samples using a vortex mixer for a set period (e.g., 1-2 minutes).

Allow the samples to equilibrate at a constant temperature (e.g., 25 °C) for a specified time

(e.g., 24 hours) to ensure saturation.

After equilibration, visually inspect the tubes for any undissolved solid.
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For the tubes that appear to have fully dissolved the compound, and the first tube that shows

undissolved solid, carefully collect the supernatant.

Analyze the concentration of the dissolved compound in the supernatant using a validated

analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore)

or HPLC.

The solubility is determined as the concentration of the compound in the saturated solution.

Determination of pKa (Acid Dissociation Constant)
This protocol outlines the determination of pKa values using potentiometric titration.[11][12][13]

Materials:

3-Aminophenol-PEG4-methyl

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

Deionized water

pH meter with a suitable electrode

Burette

Stir plate and stir bar

Procedure:

Accurately weigh a sample of 3-Aminophenol-PEG4-methyl and dissolve it in a known

volume of deionized water.

Place the solution in a beaker with a stir bar and begin gentle stirring.

Immerse the calibrated pH electrode into the solution.
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For the determination of the amino group's pKa, titrate the solution with the standardized HCl

solution. For the phenolic group's pKa, titrate with the standardized NaOH solution.

Add the titrant in small, precise increments (e.g., 0.1 mL) from the burette.

Record the pH of the solution after each addition of the titrant, allowing the reading to

stabilize.

Continue the titration well past the equivalence point(s).

Plot the pH of the solution as a function of the volume of titrant added.

The pKa value is the pH at the half-equivalence point, which can be determined from the

titration curve. The equivalence point can be identified as the point of steepest inflection in

the curve.

Determination of logP (Octanol-Water Partition
Coefficient)
This protocol describes the shake-flask method for determining the logP value.[14][15][16][17]

[18]

Materials:

3-Aminophenol-PEG4-methyl

n-Octanol (pre-saturated with water)

Water (pre-saturated with n-octanol)

Centrifuge tubes or separatory funnels

Shaker or vortex mixer

Centrifuge

Analytical method for quantification (e.g., HPLC-UV)
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Procedure:

Prepare a stock solution of 3-Aminophenol-PEG4-methyl in either water or n-octanol.

In a centrifuge tube or separatory funnel, add a known volume of the n-octanol and the

aqueous phase (e.g., equal volumes).

Add a small, known amount of the stock solution of the compound to the two-phase system.

Securely cap the tube/funnel and shake vigorously for a set period (e.g., 1 hour) to allow for

the partitioning of the compound between the two phases.

Allow the two phases to separate. If an emulsion forms, the mixture can be centrifuged to

facilitate phase separation.

Carefully withdraw a sample from both the n-octanol and the aqueous phase.

Determine the concentration of the compound in each phase using a suitable and validated

analytical method.

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in

the n-octanol phase to its concentration in the aqueous phase.

The logP is the base-10 logarithm of the partition coefficient (logP = log₁₀(P)).

Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of

a novel entity such as 3-Aminophenol-PEG4-methyl.
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Caption: Experimental workflow for the synthesis and physicochemical characterization of a

novel compound.

This comprehensive guide provides foundational knowledge and practical methodologies for

understanding and evaluating the physicochemical properties of 3-Aminophenol-PEG4-
methyl. The presented data and protocols are intended to support further research and

development efforts involving this and similar PEGylated molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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